1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide
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Overview
Description
Argipressin monoacetate, also known as arginine vasopressin, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin is a nonapeptide hormone produced in the hypothalamus and stored in the posterior pituitary gland. It plays a crucial role in regulating water balance, blood pressure, and various physiological functions. Argipressin monoacetate is primarily used in medical settings to manage conditions such as diabetes insipidus, septic shock, and bleeding esophageal varices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of argipressin monoacetate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained by acetylation of the peptide .
Industrial Production Methods
Industrial production of argipressin monoacetate follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Argipressin monoacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can undergo substitution reactions, potentially modifying its biological activity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis during peptide synthesis
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of argipressin monoacetate, as well as analogs with substituted amino acids. These modifications can influence the peptide’s stability, solubility, and biological activity .
Scientific Research Applications
Argipressin monoacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating water balance, blood pressure, and stress response.
Medicine: Employed in the treatment of diabetes insipidus, septic shock, and bleeding esophageal varices. It is also used in research on cardiovascular diseases and kidney function.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
Argipressin monoacetate exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located in various tissues. The binding of argipressin to V1 receptors on vascular smooth muscle cells induces vasoconstriction, increasing blood pressure. Activation of V2 receptors in the renal collecting ducts promotes water reabsorption, reducing urine output. V3 receptors in the pituitary gland stimulate the release of adrenocorticotropic hormone (ACTH), influencing stress response and cortisol secretion .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A nonapeptide hormone similar to vasopressin but differing in two amino acids. It primarily regulates uterine contractions and milk ejection.
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and reduced vasoconstrictive effects. Used in the treatment of diabetes insipidus and bedwetting.
Terlipressin: A vasopressin analog with a longer half-life, used in the management of variceal bleeding and septic shock
Uniqueness of Argipressin Monoacetate
Argipressin monoacetate is unique due to its balanced vasoconstrictive and antidiuretic properties, making it suitable for a variety of medical applications. Its ability to bind to multiple vasopressin receptors allows for versatile therapeutic effects, distinguishing it from other vasopressin analogs .
Properties
Molecular Formula |
C48H69N15O14S2 |
---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4) |
InChI Key |
ZHFGXNMADRRGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
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